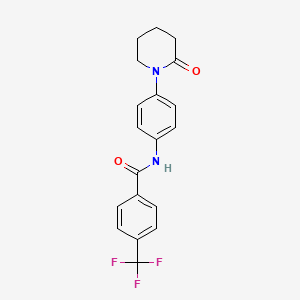
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate involves complex reactions, often starting with specific organometallic precursors. For example, the synthesis of related bis(tert-butyl)tin compounds with different substituents demonstrates the versatility and complexity of methods used to create these compounds. The exchange reactions and structural determinations highlight the intricate process of synthesizing such molecules (Comerlato et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of bonding arrangements and coordination geometries. For instance, the structure of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates reveals insights into the molecular architecture and potential reactivity of these compounds. These findings suggest the importance of understanding the structural nuances that could influence the chemical behavior of di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate and related molecules (Guinchard et al., 2005).
Chemical Reactions and Properties
Reactions involving related compounds, such as the reaction of phosphorylated derivatives with specific amines, highlight the chemical reactivity and potential applications of these molecules. These studies provide a foundation for understanding the types of reactions di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate might undergo and its possible uses in various chemical transformations (Gibadullina et al., 2017).
Physical Properties Analysis
The physical properties of di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate and related compounds are crucial for their practical applications. Research into related organometallic compounds and polymeric materials offers insights into solubility, thermal stability, and mechanical properties, which are essential for designing materials with specific functionalities (Hsiao et al., 2000).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
- A study focused on the synthesis of novel Schiff bases, including compounds related to the chemical structure , demonstrated pronounced anticancer activities against various cancer cell lines. The synthesized metal complexes of these Schiff bases also showed significant antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in medical applications (E. Zayed, M. Zayed, Asmaa M. Fahim, F. El-Samahy, 2017).
Biological Activity and Structural Analysis
- Another research effort on novel Schiff's bases, including similar compounds, emphasized their potential for high biological activities. The structural characterization of these compounds provided insights into the active groups and weak bonds responsible for their antimicrobial potential. This study underscores the importance of molecular structure in designing effective antimicrobial agents (E. Zayed, M. Zayed, 2015).
Coordination Compounds and Luminescence
- Coordination compounds constructed with nitrogen-containing polycarboxylate ligands, closely related to the chemical structure of interest, have been synthesized and analyzed for their luminescence properties. These compounds exhibit unique structures and luminescence behaviors, offering potential applications in materials science and sensor technology (Zhi-Fang Jia, Jin Yang, Ying‐Ying Liu, Jian‐Fang Ma, 2011).
Sensing and Imaging Applications
- A vanillinyl Schiff base, structurally similar to the compound , demonstrated unprecedented fluorescent zinc sensing properties. This compound was effectively used for zinc bioimaging, showcasing its potential in biological imaging and diagnostics (Anup Kumar Bhanja, C. Patra, S. Mondal, D. Ojha, Debprasad Chattopadhyay, C. Sinha, 2015).
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUOUOPAFEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

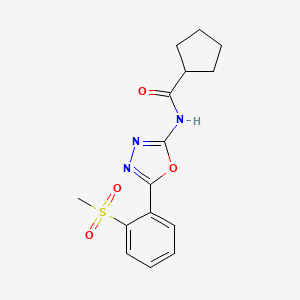
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
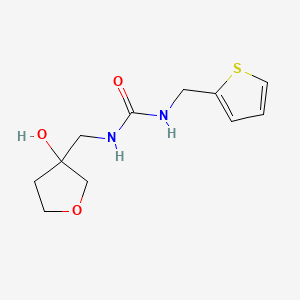
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)

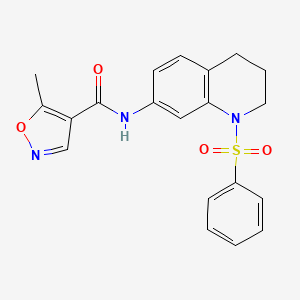

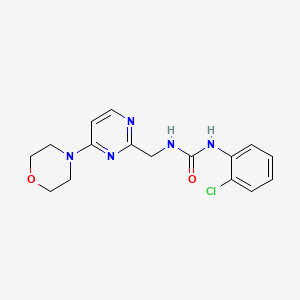


![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
